molecular formula C10H8N2 B6343047 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638760-35-6

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B6343047
CAS RN: 1638760-35-6
M. Wt: 156.18 g/mol
InChI Key: QSHXQXMTJDTFHO-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (EMP) is a heterocyclic aromatic compound that has been the subject of numerous scientific studies due to its unique properties and potential applications. It is a five-membered ring containing three nitrogen atoms, an ethynyl group, and a methyl group. EMP has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

FGFR4 Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells . FGFR4 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Inhibitors of FGFR4 are being investigated for their potential in treating various types of cancer.

Human Neutrophil Elastase (HNE) Inhibitors

1H-pyrrolo[2,3-b]pyridine has also been used as a new scaffold in research targeting human neutrophil elastase (HNE) . HNE is a serine protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.

Anticancer Activity

Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues have inhibitory activity against different cancer cell lines . The exact mechanisms of action are still under investigation, but these compounds could potentially be developed into novel anticancer drugs.

Synthesis of Other Biologically Active Compounds

1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of various biologically active compounds . Its unique structure allows for a wide range of substitutions, making it a versatile building block in medicinal chemistry.

Development of New Synthetic Methods

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is an active area of research in organic chemistry . New synthetic methods are being developed to improve the efficiency, selectivity, and scalability of these reactions.

Structure-Activity Relationship (SAR) Studies

1H-pyrrolo[2,3-b]pyridine derivatives are often used in structure-activity relationship (SAR) studies . These studies investigate how changes in the chemical structure of a compound affect its biological activity, providing valuable insights for drug design.

Mechanism of Action

Target of Action

The primary target of 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which plays a crucial role in various biological processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting this pathway, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could potentially be used as a therapeutic agent in cancer treatment.

Action Environment

Given that fgfrs are found across various tissue types and expressed to different extents under varying conditions , it can be inferred that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors

properties

IUPAC Name

4-ethynyl-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-8-4-6-11-10-9(8)5-7-12(10)2/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXQXMTJDTFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

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